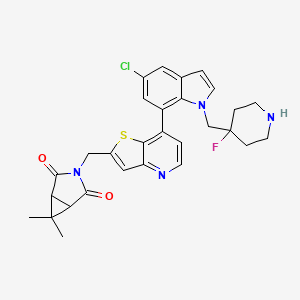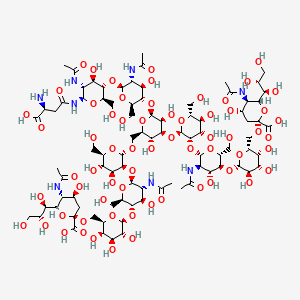
Terpenomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terpenomycin is a polyene compound derived from human pathogenic Nocardia terpenica isolates. It exhibits both cytotoxic and antifungal activities
Preparation Methods
Chemical Reactions Analysis
Terpenomycin undergoes various chemical reactions, including oxidation and reduction. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Terpenomycin has a wide range of scientific research applications:
Mechanism of Action
Terpenomycin exerts its effects by targeting the cell membrane of pathogenic fungi and cancer cells. It disrupts the ionic permeability of the cell membrane, leading to cell death . The molecular targets and pathways involved include the modulation of gamma-aminobutyric acid (GABA) neurotransmission and the inhibition of inflammatory responses .
Comparison with Similar Compounds
Terpenomycin is unique due to its dual cytotoxic and antifungal activities. Similar compounds include other polyenes such as amphotericin B and nystatin, which also exhibit antifungal properties but differ in their specific molecular targets and pathways . This compound’s unique biosynthetic pathway and its specific activity against Nocardia species set it apart from these other compounds .
Properties
Molecular Formula |
C53H82O14 |
|---|---|
Molecular Weight |
943.2 g/mol |
IUPAC Name |
(3Z,5E,7S,8R,9R,11E,13E,15R,16S)-16-[(2R,3S,4R)-4-[(2S,4S,5R,6R)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-6-[(1E,3E,5E,7E,9E,11R,12R)-12-hydroxy-13-methoxy-11-methyltrideca-1,3,5,7,9-pentaenyl]-5-methyloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |
InChI |
InChI=1S/C53H82O14/c1-32-22-21-25-44(62-11)51(66-52(59)45(63-12)28-33(2)27-36(5)48(56)35(4)26-32)38(7)49(57)39(8)53(60)30-46(65-47-29-41(54)50(58)40(9)64-47)37(6)43(67-53)24-20-18-16-14-13-15-17-19-23-34(3)42(55)31-61-10/h13-25,27-28,34-44,46-51,54-58,60H,26,29-31H2,1-12H3/b14-13+,17-15+,18-16+,23-19+,24-20+,25-21+,32-22+,33-27+,45-28-/t34-,35-,36+,37+,38-,39-,40+,41+,42+,43-,44-,46+,47-,48-,49+,50+,51+,53+/m1/s1 |
InChI Key |
YPSASMQTMVWBKP-IGTFMZEISA-N |
Isomeric SMILES |
C[C@@H]1C/C(=C/C=C/[C@H]([C@@H](OC(=O)/C(=C/C(=C/[C@@H]([C@@H]1O)C)/C)/OC)[C@H](C)[C@@H]([C@@H](C)[C@@]2(C[C@@H]([C@H]([C@H](O2)/C=C/C=C/C=C/C=C/C=C/[C@@H](C)[C@H](COC)O)C)O[C@@H]3C[C@@H]([C@H]([C@@H](O3)C)O)O)O)O)OC)/C |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC=CC=CC=CC=CC(C)C(COC)O)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12389373.png)
![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389378.png)



![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12389425.png)
